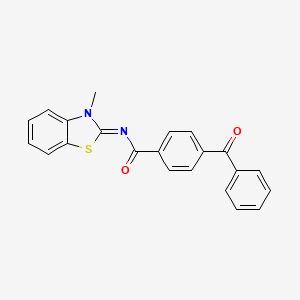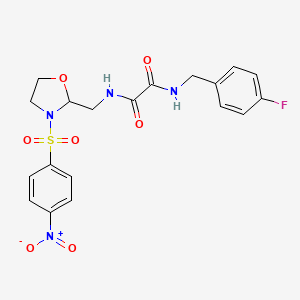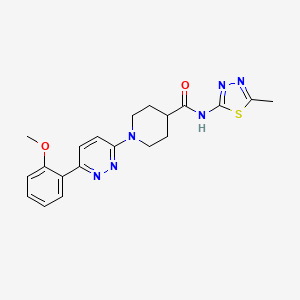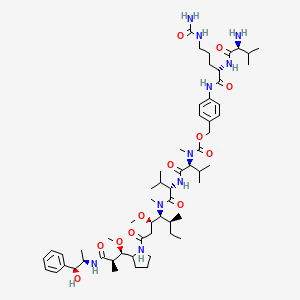
4-benzoyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-benzoyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including their role as anti-inflammatory, antifungal, anticancer, and electrophysiological agents.
Synthesis Analysis
The synthesis of benzamide derivatives often involves cyclization reactions and the use of microwave irradiation to improve yields and reaction times. For instance, N-substituted benzamides have been synthesized through base-catalyzed cyclization of thioureas with bromoacetone under microwave irradiation, providing a cleaner and more efficient method compared to traditional thermal heating . Similarly, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives have been synthesized via a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation with copper(II) chloride to yield cyclic systems . These methods highlight the advancements in the synthesis of benzamide derivatives, aiming for more sustainable and efficient processes.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . These analyses provide detailed information on the positions of atoms, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions. For example, the coordination of benzamide derivatives to copper(II) ions results in the formation of stable planar geometries around the central ion . Additionally, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been reported as a green synthesis approach for producing thiazolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents on the benzamide ring can lead to variations in molecular conformations and modes of supramolecular aggregation . These properties are important for the compound's solubility, stability, and reactivity, which in turn affect its biological activity and potential as a therapeutic agent.
Relevant Case Studies
Several studies have evaluated the biological activities of benzamide derivatives. For instance, some benzamide derivatives have shown significant cytotoxicity against various human cancer cell lines, with certain derivatives and their metal complexes demonstrating smaller IC50 values, indicating higher potency . Other derivatives have been assessed for their antifungal activity, exhibiting low to moderate effectiveness . Additionally, benzamide derivatives have been studied for their anti-inflammatory and anticancer properties, with novel compounds synthesized and tested for these activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Development of Novel Derivatives : A study by Hossaini et al. (2017) focuses on the synthesis of new derivatives of the compound, using various amines and methyl bromoacetate. This work contributes to the understanding of the chemical behavior and potential applications of the compound (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).
Potential Pharmacological Applications
- Aldose Reductase Inhibitors : Research by Saeed et al. (2014) reveals that certain derivatives of the compound exhibit inhibitory activity on aldehyde reductase and aldose reductase, indicating potential therapeutic applications in diabetic complications (Saeed, Tehseen, Rafique, Furtmann, Bajorath, Flörke, & Iqbal, 2014).
Chemical Properties and Reactions
- Thermal Decomposition Studies : A study by Uchida et al. (1981) examines the thermal decomposition of related compounds, providing insight into the stability and behavior of 4-benzoyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide under different conditions (Uchida, Kobayashi, & Kozuka, 1981).
Anticancer Research
- Anticancer Activity Evaluation : Ravinaik et al. (2021) designed and synthesized derivatives of the compound and evaluated their anticancer activity against various cancer cell lines, indicating its potential as a basis for developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Advanced Material Applications
- Conductive Polymer Synthesis : Abdel-Rahman et al. (2023) synthesized polyamide-conductive polymers based on derivatives of this compound for applications in electrochemical detection of anticancer drugs (Abdel-Rahman, El-said, Sayed, & Abdel-Wahab, 2023).
Wirkmechanismus
Target of Action
The primary targets of (Z)-4-benzoyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins and other eicosanoids . The compound has been found to inhibit COX-1 and COX-2, with a higher inhibitory activity against COX-2 .
Mode of Action
(Z)-4-benzoyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are lipid compounds that play key roles in inflammation, pain, and fever .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of these compounds, leading to reduced inflammation and pain .
Result of Action
The inhibition of COX enzymes by (Z)-4-benzoyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain . In addition, the compound has been found to have anti-inflammatory properties .
Eigenschaften
IUPAC Name |
4-benzoyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-24-18-9-5-6-10-19(18)27-22(24)23-21(26)17-13-11-16(12-14-17)20(25)15-7-3-2-4-8-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSDDCJIQBGCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

![Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2502025.png)
![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)
![2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2502030.png)
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)


![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)
![2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2502037.png)
![3-(ethoxycarbonyl)-3-hydroxy-6-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2502038.png)
![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)

![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)